molecular formula C16H17ClN4O2S B2741911 5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-38-5

5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2741911
CAS No.: 851969-38-5
M. Wt: 364.85
InChI Key: JAELKPWETXHFKH-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a morpholino methyl moiety, and a hydroxyl group.

Properties

IUPAC Name

5-[(3-chlorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-5-7-23-8-6-20)11-3-2-4-12(17)9-11/h2-4,9,13,22H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELKPWETXHFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a triazole moiety, and a chlorophenyl group linked through a morpholine. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anticancer Activity : Studies have shown that derivatives of thiazole and triazole compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been associated with significant anti-tumor activity due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound's structural components suggest potential inhibition of inflammatory pathways. Compounds with similar structures have been reported to inhibit the NLRP3 inflammasome, which is crucial in inflammatory responses .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. The presence of the chlorophenyl and morpholine groups may enhance these effects by increasing membrane permeability or disrupting bacterial cell functions .

Anticancer Studies

A study focusing on similar thiazole compounds demonstrated selective cytotoxicity against melanoma cells. The compound exhibited a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells, indicating its potential as an alternative chemotherapeutic agent .

StudyCompoundCell LineIC50 (µM)Mechanism
B9VMM91710Induces S phase arrest

Anti-inflammatory Activity

The inhibition of the NLRP3 inflammasome by structurally related compounds suggests that this compound could similarly modulate inflammatory responses. This mechanism is critical for developing treatments for diseases characterized by chronic inflammation .

Antimicrobial Testing

In antimicrobial assays, thiazole derivatives have shown moderate to strong activity against various bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function. The exact IC50 values for the compound require further investigation but preliminary data suggest promising results against Gram-positive bacteria .

Case Studies

  • Corticotropin-Releasing Factor Receptor Antagonism : A related compound demonstrated effectiveness as a CRF1 antagonist in preclinical models of alcoholism. This suggests that the target compound may also affect neuroendocrine pathways related to stress and addiction, opening avenues for psychiatric applications .
  • Platinum Complex Studies : Research involving platinum complexes with morpholine-based ligands indicates potential applications in cancer therapy due to their ability to bind DNA and induce cytotoxic effects in cancer cells .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated significant anticancer properties through several mechanisms:

  • Mechanism of Action : It acts primarily by inhibiting the enzyme aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition leads to altered levels of steroid hormones that can influence cancer cell proliferation and survival.
  • Case Studies :
    • A study showed that the compound reduced cell viability in prostate cancer cell lines by inducing apoptosis through AKR1C3 modulation .
    • Another investigation found that it effectively inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases:

  • Mechanism : It reduces the production of pro-inflammatory cytokines in macrophages, which are crucial mediators in inflammatory responses.
  • Case Studies :
    • Research indicated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in vitro, highlighting its potential use in conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Case Studies :
    • In vitro studies revealed that it exhibited broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It was particularly effective against resistant strains of Staphylococcus aureus .

Agricultural Applications

The derivative's properties extend into agricultural science, particularly in plant protection:

Fungicidal Activity

The compound has shown promise as a fungicide:

  • Mechanism : It inhibits fungal growth by targeting specific enzymes involved in cell wall synthesis.
  • Case Studies :
    • Field trials demonstrated its efficacy against common agricultural pathogens such as Fusarium and Alternaria species, leading to improved crop yields .

Herbicidal Potential

Research indicates potential herbicidal applications:

  • Mechanism : The compound disrupts photosynthesis and inhibits seed germination.
  • Case Studies :
    • Laboratory experiments have shown that it effectively controls weed species prevalent in cereal crops without adversely affecting crop growth .

Data Summary

Application TypeEffect ObservedReference
AnticancerInduced apoptosis in prostate cancer cellsStudy on prostate cancer
Anti-inflammatoryReduced cytokine productionMacrophage study
AntimicrobialBroad-spectrum activity against bacterial strainsAntimicrobial research
FungicidalEffective against Fusarium and Alternaria speciesAgricultural study
HerbicidalControlled weed growth in cereal cropsHerbicide research

Chemical Reactions Analysis

Reactivity of the Thiazolo-Triazole Core

The fused thiazole-triazole system enables participation in electrophilic and nucleophilic reactions:

  • Electrophilic substitution : The electron-rich triazole ring undergoes halogenation or nitration under controlled conditions, though steric hindrance from the methyl group at position 2 may limit regioselectivity.

  • Nucleophilic attack : Basic conditions can induce ring-opening at the triazole moiety, forming intermediates for further functionalization.

Morpholino-Methyl Group Reactions

The morpholine substituent contributes tertiary amine reactivity:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example:

    Compound+R-XBaseCompound-R+X\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Compound-R}^+ \text{X}^-

    This modification enhances solubility or target affinity in drug design .

  • Acid-catalyzed ring-opening : Strong acids (e.g., H₂SO₄) can cleave the morpholine ring, generating secondary amines for downstream reactions.

Chlorophenyl Substituent Reactivity

The 3-chlorophenyl group undergoes:

  • Nucleophilic aromatic substitution (NAS) : Limited by the meta-chlorine’s deactivating effect. High temperatures and catalysts (e.g., CuI) enable substitution with amines or alkoxides.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts to introduce diverse aryl groups .

Hydroxyl Group at Position 6

The -OH group participates in:

  • Esterification : Reacts with acetyl chloride or anhydrides to form esters, improving lipophilicity.

  • Etherification : Forms stable ethers via Williamson synthesis, though steric hindrance may reduce yields.

Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProduct/Outcome
Triazole alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivatives
Morpholine acylation Acetyl chloride, Et₃N, CH₂Cl₂, RTAcetylated morpholine
Chlorophenyl coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME, 80°CBiaryl analogs
Hydroxyl esterification Ac₂O, H₂SO₄ (cat.), reflux6-O-acetyl derivative

Analytical Monitoring

Reactions are tracked via:

  • NMR spectroscopy : To confirm substitution patterns (e.g., loss of -OH signal at δ 5.2 ppm after esterification).

  • Mass spectrometry : Validates molecular weight changes (e.g., +42 Da for acetylation).

Challenges and Side Reactions

  • Triazole decomposition : Prolonged heating in acidic/basic media degrades the core.

  • Competing substitutions : NAS at chlorophenyl vs. morpholine alkylation requires careful reagent selection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The thiazolo[3,2-b][1,2,4]triazole scaffold is shared across multiple compounds in the evidence. Key comparisons include:

Compound Name Substituents Molecular Features Melting Point (°C) Yield (%)
5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 3-chlorophenyl, morpholino methyl, 2-methyl, 6-hydroxyl Morpholino enhances solubility; 3-chlorophenyl may improve lipophilicity N/A N/A
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-chlorophenyl, 4-ethylpiperazinyl methyl, 2-ethyl, 6-hydroxyl Piperazine introduces basicity; ethyl group increases steric bulk N/A N/A
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-chlorophenyl, amino methylene Planar structure with conjugated double bonds; high thermal stability >280 64
(E/Z)-5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) Cyclopropylamino methylene Compact cyclopropyl group may enhance membrane permeability 199–201 54

Key Observations :

  • Substituent Effects: The target compound’s morpholino group likely improves aqueous solubility compared to piperazinyl analogs (e.g., 4-ethylpiperazinyl in ), as morpholine’s oxygen atom facilitates hydrogen bonding.
  • Steric and Electronic Factors : The 2-methyl group in the target compound reduces steric hindrance compared to 2-ethyl analogs (e.g., ), possibly enhancing receptor binding.
Physicochemical Properties
  • Melting Points : Analogs with hydroxyl or polar substituents (e.g., 6-hydroxyl in the target) exhibit higher melting points (>250°C in many cases, e.g., 5f ), suggesting strong intermolecular hydrogen bonding.
  • Synthetic Yields: Yields for thiazolo[3,2-b][1,2,4]triazole derivatives range from 54–71% in , indicating moderate synthetic efficiency.
Structural Advantages and Limitations
  • Advantages: The morpholino group’s polarity may enhance blood-brain barrier penetration compared to purely lipophilic substituents. The 3-chlorophenyl group offers electronic effects (e.g., electron-withdrawing) that stabilize receptor-ligand interactions.
  • Limitations: Steric bulk from the morpholino methyl group might reduce binding affinity in sterically sensitive targets. Synthetic complexity of the thiazolo-triazole core may limit scalability.

Preparation Methods

Condensation of Triazolethiones with α-Halo Carbonyl Compounds

The most widely reported method for constructing the thiazolo[3,2-b]triazole system involves condensation reactions between 1,2,4-triazole-3-thiones and α-halo carbonyl precursors. For the target compound:

  • Step 1: Synthesis of 5-((3-Chlorophenyl)(morpholino)methyl)-1,2,4-triazole-3-thione

    • React 3-chlorophenyl morpholino ketone with thiocarbazide under acidic conditions (acetic acid, reflux, 6–8 h).
    • Isolate the triazolethione intermediate via crystallization from ethanol (yield: 68–72%).
  • Step 2: Cyclization with α-Chloroacetone

    • Treat the triazolethione with α-chloroacetone in acetone at 25–30°C in the presence of sodium acetate (1.2 equiv).
    • Stir for 12–16 h to form the thioether intermediate.
    • Cyclization : Heat the thioether in acetic anhydride (80°C, 2 h) to induce ring closure, forming the thiazolo[3,2-b]triazole core.

Key Data :

Parameter Value Source
Reaction Temperature 25–30°C (Step 2a); 80°C (Step 2b)
Yield (Overall) 45–50%

Microwave-Assisted Alkylation and Cyclization

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields:

  • One-Pot Protocol :
    • Combine 1,2,4-triazole-3-thione, α-chloroacetone, and morpholine-derived aldehyde in dimethylformamide (DMF).
    • Irradiate at 100°C (300 W, 20 min) to directly form the target compound.
    • Advantage : Reduces reaction time from hours to minutes (yield: 58–62%).

Optimization of Critical Reaction Parameters

Solvent and Base Selection

  • Optimal Solvent : Acetone or DMF for condensation; acetic anhydride for cyclization.
  • Base : Sodium acetate outperforms K₂CO₃ in minimizing side reactions (e.g., hydrolysis of the morpholino group).

Temperature Control

  • Cyclization above 90°C leads to decomposition of the thiazolo-triazole core.
  • Microwave-assisted methods maintain yields at elevated temperatures due to rapid energy transfer.

Analytical and Spectroscopic Characterization

Critical Data for Validation :

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.45–3.60 (m, 8H, morpholine), 5.20 (s, 1H, CH), 7.30–7.50 (m, 4H, Ar-H).
  • LC-MS : m/z 337.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability
Conventional Condensation 45–50 18–24 h Moderate
Microwave-Assisted 58–62 20–30 min High
Solid-Phase ~40 48–72 h Low

Industrial-Scale Considerations

  • Cost Drivers : Morpholine derivatives and specialized reagents (e.g., HATU) increase production costs.
  • Patented Innovations : WO-2012/080447 describes Mitsunobu-free approaches applicable to analogous compounds, though adaptation requires validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((3-chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can intermediates be characterized?

  • Methodological Answer : The compound’s thiazolo-triazole core can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones, followed by functionalization with morpholine and 3-chlorophenyl groups. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1650–1700 cm1^{-1} for C=O stretches) . Elemental analysis (C, H, N, S) should confirm stoichiometry (±0.3% error) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and photostability (ICH Q1B guidelines). Degradation products can be identified using LC-MS/MS .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures from the PDB (e.g., 3LD6 for 14-α-demethylase). Optimize ligand geometry with DFT (B3LYP/6-31G*) and calculate binding free energy via MM-GBSA. Validate predictions with in vitro assays (e.g., MIC for antifungal activity) .

Q. How can structural modifications enhance the compound’s pharmacological profile while minimizing toxicity?

  • Methodological Answer :

  • Modifications : Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to improve target selectivity.
  • Toxicity Screening : Use in silico tools (ProTox-II) for hepatotoxicity prediction and in vitro cytotoxicity assays (HepG2 cells, IC50_{50} determination) .
  • Structure-Activity Relationship (SAR) Table :
Modification SiteSubstituentBioactivity (IC50_{50}, μM)Toxicity (HepG2 IC50_{50}, μM)
Phenyl ring-Cl0.4525.3
Phenyl ring-NO2_20.2818.7
Morpholine-CH3_30.6232.1

Q. How should researchers address contradictory data in solubility or bioactivity across studies?

  • Methodological Answer :

  • Solubility Conflicts : Compare solvent systems (e.g., DMSO vs. PEG-400) and use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity Discrepancies : Standardize assay protocols (e.g., broth microdilution for MIC) and validate with reference strains (e.g., Candida albicans ATCC 90028) .

Q. What analytical techniques are critical for resolving stereochemical uncertainties in the morpholine-thiazole linkage?

  • Methodological Answer : Use NOESY NMR to assess spatial proximity between morpholine protons and the thiazole methyl group. Chiral HPLC (Chiralpak AD-H column) can separate enantiomers, while X-ray crystallography (via ORTEP-3) provides absolute configuration .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature (70–100°C), catalyst loading (5–15% Bleaching Earth Clay), and solvent polarity (PEG-400 vs. DMF). Response surface methodology (RSM) can identify optimal conditions (e.g., 80°C, 10% catalyst, PEG-400) .

Q. What strategies mitigate byproduct formation during the triazole-thiazole cyclization step?

  • Methodological Answer : Use anhydrous solvents (e.g., THF over ethanol) to suppress hydrolysis. Add scavengers (molecular sieves) for water removal. Monitor reaction progress with TLC (Rf_f 0.5 in CH2_2Cl2_2/MeOH 9:1) and quench early to prevent over-cyclization .

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